![molecular formula C11H8ClFN4 B14808892 3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline](/img/structure/B14808892.png)
3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reagent: Sodium azide (NaN₃).
- Reaction: Nucleophilic substitution of the chloro group with sodium azide.
- Conditions: Reflux in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure consistent quality and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the azidoethyl and chloro groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
-
Step 1: Synthesis of the Quinoline Core
- Starting materials: Aniline derivatives and β-ketoesters.
- Reaction: Friedländer synthesis, involving the condensation of aniline derivatives with β-ketoesters in the presence of acidic or basic catalysts.
- Conditions: Reflux in ethanol or other suitable solvents.
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reduction of the azido group to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 3-[(1S)-1-aminoethyl]-2-chloro-8-fluoro-quinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of potential pharmaceutical agents targeting various diseases.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Materials Science: Utilized in the development of novel materials with unique properties for electronic and photonic applications.
Agrochemicals: Investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. The quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1S)-1-azidoethyl]-2-chloro-quinoline
- 3-[(1S)-1-azidoethyl]-8-fluoro-quinoline
- 2-chloro-8-fluoro-quinoline
Uniqueness
3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline is unique due to the presence of both the azidoethyl and chloro groups, which confer distinct reactivity and biological activity. The combination of these functional groups with the quinoline core enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-(1-azidoethyl)-2-chloro-8-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4/c1-6(16-17-14)8-5-7-3-2-4-9(13)10(7)15-11(8)12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRCJICHOXCHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C2C(=C1)C=CC=C2F)Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
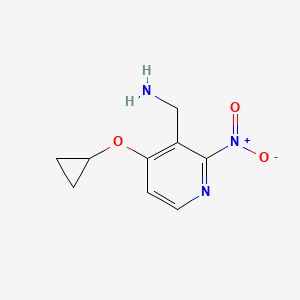
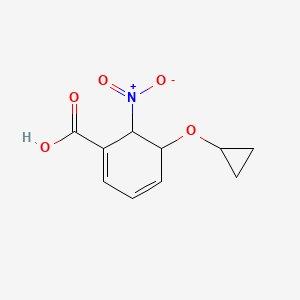
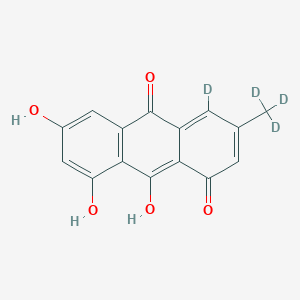
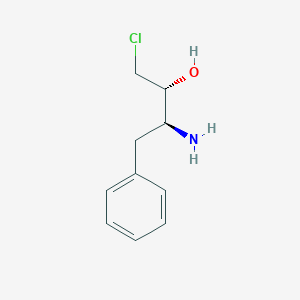
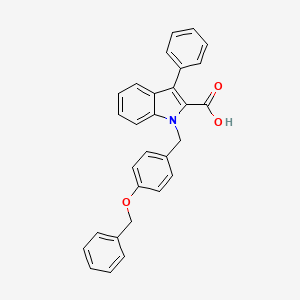



![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14808860.png)
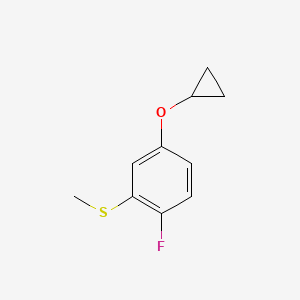
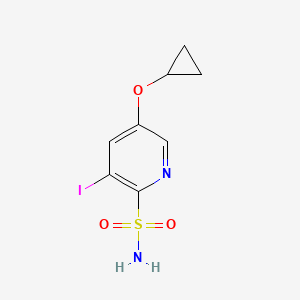
![[4-(4-cyanophenyl)phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate](/img/structure/B14808875.png)
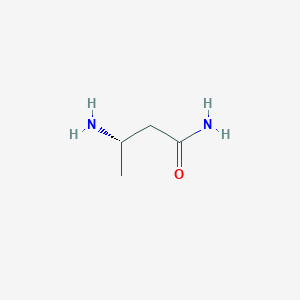
![(1S,2R)-5-(4-Chloro-1H-imidazo[4,5-C]pyridin-1-YL)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14808889.png)
